IP3K-Inhibitor

Übersicht

Beschreibung

2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the formula C₆H₂(NO₂)₃OH. It is a yellow crystalline solid that is highly acidic and has a bitter taste. Historically, it has been used as an explosive, a dye, and an antiseptic .

Wissenschaftliche Forschungsanwendungen

2,4,6-Trinitrophenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der analytischen Chemie zur Detektion von Metallen und bei der Synthese anderer Chemikalien verwendet.

Biologie: Angewendet in histologischen Färbetechniken.

Medizin: Historisch als Antiseptikum und bei Brandverletzungen eingesetzt.

Industrie: Wird bei der Herstellung von Sprengstoffen, Farbstoffen und als Vorläufer für andere chemische Verbindungen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 2,4,6-Trinitrophenol beinhaltet seine Fähigkeit, Redoxreaktionen einzugehen. Die Nitro-Gruppen in der Verbindung sind stark elektronenziehend, wodurch das Molekül gegenüber Nukleophilen und Elektrophilen reaktiv wird. Diese Reaktivität wird in verschiedenen chemischen Prozessen genutzt, einschließlich seiner Verwendung als Sprengstoff, bei dem es sich schnell zersetzt, um Gase und Wärme zu erzeugen .

Wirkmechanismus

Mode of Action

IP3K inhibitors interact with their targets by inhibiting the PI3K/AKT/mTOR signaling pathway . This pathway is one of the most important intracellular pathways, regulating cell growth, motility, survival, metabolism, and angiogenesis . Inhibition of PI3K can result in both decreased cellular proliferation and increased cellular death . Some inhibitors, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability in cell lines and mouse xenograft models, compared to other PI3K inhibitors . This increased potency was mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .

Biochemical Pathways

The PI3K/AKT/mTOR signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression . This pathway is often implicated in resistance to anticancer therapies . Dysfunction of components of this pathway, such as hyperactivity of PI3K, loss of function of PTEN, and gain-of-function of AKT, are notorious drivers of treatment resistance and disease progression in cancer .

Pharmacokinetics

The pharmacokinetics of IP3K inhibitors vary depending on the specific compound. For example, alpelisib, a PI3Kα isoform-selective inhibitor, has favorable pharmacokinetic properties, with rapid absorption, limited CYP P450-mediated metabolism, and predominant biliary excretion, with a half-life of 17.5 ± 5.9 hours . There is no need for dose adaptation in mild and moderate renal impaired and mild to severe hepatic impaired patients .

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by IP3K inhibitors can lead to decreased tumor progression . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .

Action Environment

The action of IP3K inhibitors can be influenced by various environmental factors. For instance, the efficacy of PI3K inhibitors can be affected by the presence of additional alterations in PI3K pathway members or activation of receptor tyrosine kinases . Furthermore, abnormal PI3K signaling can contribute to the development of resistance to treatment through multiple mechanisms in breast cancer, highlighting the potential of PI3K inhibitors in preventing or reverting tumor resistance and disease progression .

Biochemische Analyse

Biochemical Properties

The IP3K inhibitor interacts with the PI3K enzymes, which are part of the PI3K/AKT/mTOR pathway . This pathway regulates cellular functions such as growth and survival . The inhibitors block this pathway, thus slowing down cancer growth . They are subdivided into dual PI3K/mTOR inhibitors, pan-PI3K inhibitors, and isoform-specific inhibitors .

Cellular Effects

The IP3K inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, IP3K inhibitors cause cell death, inhibit the proliferation of malignant cells, and interfere with several signaling pathways .

Molecular Mechanism

The IP3K inhibitor exerts its effects at the molecular level through various mechanisms. It inhibits one or more of the PI3K enzymes, which are part of the PI3K/AKT/mTOR pathway . This pathway regulates cellular functions such as growth and survival . The inhibitors block this pathway, thus slowing down cancer growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the IP3K inhibitor change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the IP3K inhibitor vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The IP3K inhibitor is involved in the PI3K/AKT/mTOR pathway . This pathway regulates cellular functions such as growth and survival . The inhibitors block this pathway, thus slowing down cancer growth .

Transport and Distribution

The IP3K inhibitor is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of the IP3K inhibitor and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2,4,6-Trinitrophenol wird typischerweise durch die Nitrierung von Phenol synthetisiert. Der Prozess umfasst zwei Hauptschritte:

Sulfonierung von Phenol: Phenol wird zunächst mit konzentrierter Schwefelsäure behandelt, um Phenol-2,4-disulfonsäure zu bilden.

Nitrierung: Die Phenol-2,4-disulfonsäure wird dann mit konzentrierter Salpetersäure behandelt, um Nitro-Gruppen an den Positionen 2, 4 und 6 einzuführen, was zu 2,4,6-Trinitrophenol führt

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von 2,4,6-Trinitrophenol ähnlichen Schritten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Sicherheit zu gewährleisten und die Ausbeute zu maximieren. Der Prozess beinhaltet die Verwendung großer Reaktoren und präziser Temperaturregelung, um die exotherme Natur der Nitrierungsreaktion zu kontrollieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,4,6-Trinitrophenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann je nach Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Die Reduktion von 2,4,6-Trinitrophenol führt typischerweise zur Bildung von Aminophenolen.

Substitution: Es kann aufgrund des Vorhandenseins von Nitro-Gruppen elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Nitrierungsgemische.

Hauptprodukte:

Oxidation: Die Produkte variieren je nach verwendetem Oxidationsmittel.

Reduktion: Aminophenole sind häufige Produkte.

Substitution: Verschiedene substituierte Phenole, abhängig vom Elektrophil.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trinitrophenol wird oft mit anderen Nitrophenolen wie 2-Nitrophenol, 4-Nitrophenol und 2,4-Dinitrophenol verglichen. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich jedoch in der Anzahl und Position der Nitro-Gruppen:

2-Nitrophenol: Enthält eine Nitro-Gruppe und ist weniger sauer als 2,4,6-Trinitrophenol.

4-Nitrophenol: Enthält ebenfalls eine Nitro-Gruppe und hat eine andere Reaktivität.

2,4-Dinitrophenol: Enthält zwei Nitro-Gruppen und ist weniger sauer, aber dennoch hochreaktiv

2,4,6-Trinitrophenol ist aufgrund seiner drei Nitro-Gruppen einzigartig, die eine hohe Säure und explosive Eigenschaften verleihen, wodurch es reaktiver und in verschiedenen Anwendungen nützlicher ist als seine Gegenstücke .

Eigenschaften

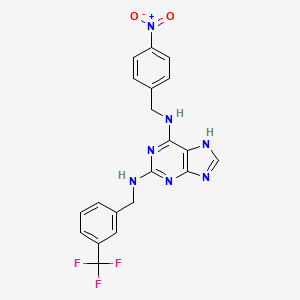

IUPAC Name |

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSBPUYZPWNNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587903 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519178-28-0 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TNP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)